molecular formula C14H24N4O2 B1168043 Tanezumab CAS No. 880266-57-9

Tanezumab

Cat. No. B1168043
CAS RN: 880266-57-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tanezumab is a humanized monoclonal antibody that selectively targets, binds to, and inhibits nerve growth factor (NGF) . It has been investigated for the treatment of Osteoarthritis, Knee, and Neuralgia, Postherpetic . It is also being evaluated for the treatment of various pain entities, including chronic low back pain, bone cancer pain, and interstitial cystitis .


Molecular Structure Analysis

Tanezumab is a humanized monoclonal immunoglobulin G2 antibody . It works by inhibiting the binding of NGF to its receptors . NGF is involved in the function of sensory neurons and fibers involved in nociceptive transduction .


Chemical Reactions Analysis

Tanezumab is administered subcutaneously by a healthcare provider once every eight weeks . It has been shown to provide early and sustained efficacy up to 56 weeks relative to baseline . The magnitude of improvement was greater with Tanezumab than with NSAID at some timepoints on or before week 16 .

Mechanism of Action

Tanezumab works by selectively targeting, binding to, and inhibiting nerve growth factor (NGF) . NGF levels increase in the body as a result of injury, inflammation, or in chronic pain states . By inhibiting NGF, Tanezumab may help to keep pain signals produced by muscles, skin, and organs from reaching the spinal cord and brain .

Future Directions

Tanezumab has received Fast Track designation from the FDA for the treatment of chronic pain in patients with osteoarthritis (OA) and chronic low back pain (CLBP) . The Phase 3 global clinical development program for Tanezumab is currently ongoing and includes six studies in approximately 7,000 patients with OA, CLBP, or cancer pain . Results are projected to begin reporting out in 2018 . Future research should evaluate the durability of anti-NGF therapy efficacy over longer durations .

properties

CAS RN

880266-57-9

Product Name

Tanezumab

Molecular Formula

C14H24N4O2

synonyms

tanezumab

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.